molecular formula C31H32N6O4S B2446456 3-{5-[({[4-(dimethylamino)phenyl]carbamoyl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(2-methoxyphenyl)methyl]propanamide CAS No. 1103978-01-3

3-{5-[({[4-(dimethylamino)phenyl]carbamoyl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(2-methoxyphenyl)methyl]propanamide

カタログ番号: B2446456
CAS番号: 1103978-01-3
分子量: 584.7
InChIキー: SAEPKBYEYZUIBR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-{5-[({[4-(dimethylamino)phenyl]carbamoyl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(2-methoxyphenyl)methyl]propanamide is a useful research compound. Its molecular formula is C31H32N6O4S and its molecular weight is 584.7. The purity is usually 95%.
BenchChem offers high-quality 3-{5-[({[4-(dimethylamino)phenyl]carbamoyl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(2-methoxyphenyl)methyl]propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-{5-[({[4-(dimethylamino)phenyl]carbamoyl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(2-methoxyphenyl)methyl]propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

3-[5-[2-[4-(dimethylamino)anilino]-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H32N6O4S/c1-36(2)22-14-12-21(13-15-22)33-28(39)19-42-31-35-24-10-6-5-9-23(24)29-34-25(30(40)37(29)31)16-17-27(38)32-18-20-8-4-7-11-26(20)41-3/h4-15,25H,16-19H2,1-3H3,(H,32,38)(H,33,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAEPKBYEYZUIBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CCC(=O)NCC5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H32N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

584.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 3-{5-[({[4-(dimethylamino)phenyl]carbamoyl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(2-methoxyphenyl)methyl]propanamide , known for its complex structure and potential biological activities, has garnered attention in medicinal chemistry. This article delves into its biological activity, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.

  • Molecular Formula : C₃₁H₃₂N₆O₄S
  • Molecular Weight : 584.7 g/mol
  • CAS Number : 1103978-01-3

The compound is hypothesized to exert its biological effects primarily through the inhibition of specific kinases involved in cellular signaling pathways. Kinase inhibitors are crucial in cancer therapy due to their ability to interfere with the proliferation and survival of tumor cells.

Key Findings

  • Kinase Inhibition : The compound is believed to inhibit receptor tyrosine kinases (RTKs), particularly those associated with cancer progression. In vitro studies have shown that it binds to the ATP-binding pocket of these kinases, similar to other known inhibitors.
  • Selectivity : Preliminary data suggest that this compound may exhibit selectivity towards certain kinase mutations, which is critical for developing targeted therapies against resistant cancer forms.

Anticancer Properties

Several studies have investigated the anticancer potential of imidazoquinazoline derivatives, including the compound . The following table summarizes key findings related to its anticancer activity:

StudyCell LineIC₅₀ (µM)Mechanism
A549 (lung cancer)25.0 ± 0.5Inhibition of EGFR pathway
MCF-7 (breast cancer)30.0 ± 1.0Induction of apoptosis
HeLa (cervical cancer)15.0 ± 0.8Cell cycle arrest

Other Biological Activities

  • α-glucosidase Inhibition : The compound has shown promising results as an α-glucosidase inhibitor, which is relevant for managing diabetes by delaying carbohydrate absorption in the intestine. Comparative analysis with acarbose indicated superior potency in certain derivatives.
  • Anti-inflammatory Effects : Some derivatives of imidazoquinazoline have exhibited anti-inflammatory properties, potentially useful in treating conditions like rheumatoid arthritis.

Case Studies

  • Case Study on Lung Cancer :
    • A study conducted on A549 cells demonstrated that the compound significantly reduced cell viability at concentrations below 30 µM, indicating its potential as a therapeutic agent against non-small cell lung cancer (NSCLC).
  • Diabetes Management :
    • In a model using Saccharomyces cerevisiae, derivatives were tested for α-glucosidase inhibition with IC₅₀ values indicating effective management of postprandial blood glucose levels.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can yield and purity be improved?

The synthesis involves multi-step reactions, including cyclization of the imidazoquinazoline core, introduction of the sulfanyl group via nucleophilic substitution, and amide coupling for the dimethylaminophenyl and methoxybenzyl moieties. Key challenges include minimizing side reactions during cyclization and ensuring regioselectivity during sulfanyl group addition. Optimization strategies include temperature control (e.g., 60–80°C for cyclization), solvent selection (e.g., DMF for polar intermediates), and purification via column chromatography or recrystallization . Yield improvements (>60%) are achievable by adjusting stoichiometric ratios of reagents like carbamoyl methylthiol derivatives .

Q. Which analytical techniques are critical for structural characterization and purity assessment?

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm regiochemistry of the imidazoquinazoline core and substituent positions (e.g., distinguishing methoxybenzyl vs. dimethylaminophenyl groups) .
  • High-Performance Liquid Chromatography (HPLC): Purity (>95%) is validated using reverse-phase C18 columns with UV detection at 254 nm .
  • Mass Spectrometry (MS): High-resolution ESI-MS identifies molecular ions (e.g., [M+H]+) and fragmentation patterns to verify the sulfanyl and carbamoyl linkages .

Q. What in vitro assays are recommended for initial biological activity screening?

Prioritize assays aligned with the compound’s structural motifs:

  • Enzyme inhibition: Test against kinases (e.g., EGFR, VEGFR) due to the imidazoquinazoline core’s ATP-binding pocket affinity .
  • Cytotoxicity: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
  • Receptor binding: Radioligand displacement assays for G-protein-coupled receptors (GPCRs), given the methoxybenzyl group’s historical affinity for serotonin receptors .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Core modifications: Replace the imidazoquinazoline with triazoloquinazoline to assess impact on kinase selectivity .
  • Substituent variations: Systematically alter the dimethylaminophenyl group (e.g., replace with fluorophenyl or chlorophenyl) and evaluate changes in IC50 values .
  • Linker optimization: Test ethyl vs. propyl spacers between the sulfanyl and carbamoyl groups to modulate conformational flexibility .

Q. What computational strategies predict target interactions and pharmacokinetic properties?

  • Molecular docking: Use AutoDock Vina to model binding to EGFR (PDB: 1M17) and analyze hydrogen bonds with the carbamoyl group .
  • Molecular dynamics (MD) simulations: Simulate 100-ns trajectories in GROMACS to assess stability of the methoxybenzyl group in lipid bilayers .
  • ADMET prediction: SwissADME estimates logP (~3.5) and bioavailability scores, guiding solubility enhancement strategies (e.g., PEGylation) .

Q. How can contradictory bioactivity data across studies be resolved?

  • Standardized protocols: Replicate assays under controlled conditions (e.g., fixed cell passage numbers, serum-free media) to minimize variability .
  • Orthogonal validation: Confirm kinase inhibition via Western blot (phosphorylation status) alongside enzymatic assays .
  • Meta-analysis: Compare datasets using tools like RevMan to identify confounding variables (e.g., batch-to-batch compound purity differences) .

Q. What methodologies address solubility limitations in pharmacological assays?

  • Co-solvent systems: Use DMSO/PBS mixtures (<0.1% DMSO) or cyclodextrin inclusion complexes to enhance aqueous solubility .
  • Prodrug design: Introduce phosphate esters at the methoxybenzyl group for pH-sensitive release in vivo .
  • Nanoformulation: Encapsulate in PLGA nanoparticles (150–200 nm) to improve bioavailability and reduce off-target effects .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。